6-Tert-butyl-1H-indole

Overview

Description

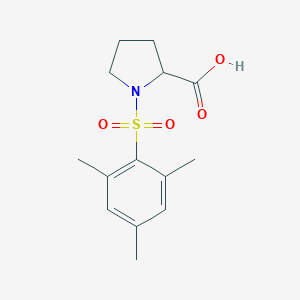

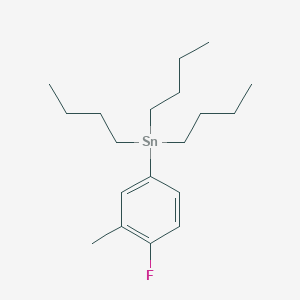

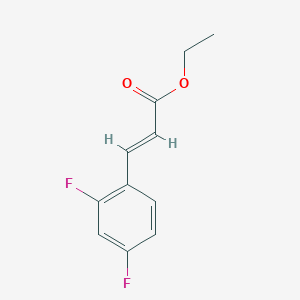

“6-Tert-butyl-1H-indole” is a chemical compound with the CAS Number: 887581-54-6. It has a molecular weight of 173.26 and its IUPAC name is 6-tert-butyl-1H-indole . It is a solid substance stored at an inert atmosphere,2-8C .

Synthesis Analysis

The synthesis of indole derivatives has been extensively studied. For instance, an indole compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, was synthesized by a simple and efficient three-step substitution reaction . Another study reported the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

Molecular Structure Analysis

The InChI code for “6-Tert-butyl-1H-indole” is 1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“6-Tert-butyl-1H-indole” is a solid substance stored at an inert atmosphere,2-8C . It has a molecular weight of 173.26 .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

6-(tert-Butyl)-1H-indole: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for the protection of amino groups in peptide synthesis, allowing for selective reactions to occur at other sites of the molecule without affecting the amino group .

Development of Tetrasubstituted Pyrroles

The compound plays a role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are significant intermediates in pharmaceutical research and development, leading to the creation of various therapeutic agents .

Low-Dielectric Polyimide Films

In the field of microelectronics, 6-(tert-Butyl)-1H-indole derivatives are used to enhance the free volume of polyimide films, thereby reducing the interaction between molecular chains. This results in materials with low dielectric constants, which are essential for insulation layers, buffer coatings, and passivation layers in electronic devices .

Bio-Based Polymers

The tert-butyl group, a component of 6-(tert-Butyl)-1H-indole , is highlighted in the controlled/living polymerization of renewable vinyl monomers. This emphasizes the potential of using such compounds to create high-performance, environmentally friendly bio-based polymers.

Antioxidant Properties

While not directly related to 6-(tert-Butyl)-1H-indole , the tert-butyl group is known for its antioxidant properties, as seen in compounds like butylated hydroxytoluene (BHT). This property is significant in preventing oxidation in various materials, including fuels and oils .

NMR Studies of Macromolecular Complexes

The tert-butyl group is evaluated as a probe for NMR studies of macromolecular complexes. Its presence in 6-(tert-Butyl)-1H-indole could potentially be exploited in this context to study large biomolecular assemblies with limited stability or solubility .

Mechanism of Action

Target of Action

Compounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . The roles of these targets vary from protein synthesis to metabolic regulation.

Mode of Action

Compounds with a tert-butyl group have been suggested to exhibit a unique reactivity pattern due to the crowded nature of the tert-butyl group . This reactivity may influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Compounds with a tert-butyl group have been suggested to have implications in biosynthetic and biodegradation pathways . These pathways could potentially be affected by the compound, leading to downstream effects.

Pharmacokinetics

A study on a similar compound, p11, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . These properties could potentially impact the bioavailability of 6-(tert-Butyl)-1H-indole.

Result of Action

The unique reactivity pattern of compounds with a tert-butyl group could potentially lead to various molecular and cellular effects .

Safety and Hazards

Future Directions

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of indole derivatives . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name |

6-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMQJWPTYZPZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620435 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-1H-indole | |

CAS RN |

887581-54-6 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)